(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
Brand Name: Vulcanchem
CAS No.: 124728-81-0
VCID: VC20877650
InChI: InChI=1S/C25H38F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h16-21H,3-15H2,1-2H3
SMILES: CCCCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F
Molecular Formula: C25H38F2O
Molecular Weight: 392.6 g/mol

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)

CAS No.: 124728-81-0

Cat. No.: VC20877650

Molecular Formula: C25H38F2O

Molecular Weight: 392.6 g/mol

* For research use only. Not for human or veterinary use.

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) - 124728-81-0

Specification

CAS No. 124728-81-0
Molecular Formula C25H38F2O
Molecular Weight 392.6 g/mol
IUPAC Name 1-ethoxy-2,3-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
Standard InChI InChI=1S/C25H38F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h16-21H,3-15H2,1-2H3
Standard InChI Key GLZNOTOAQDMKMM-UHFFFAOYSA-N
SMILES CCCCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F
Canonical SMILES CCCCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F

Introduction

Chemical Structure and Identification

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) consists of two cyclohexane rings connected via a single bond, with specific substituents attached at the 4 and 4' positions respectively. The molecular structure is characterized by the trans configuration of both cyclohexane rings, where the substituents are positioned on opposite sides of the rings, resulting in a more stable and less sterically hindered structure.

Molecular Identification Data

The compound is identified by the following parameters:

ParameterValue
CAS Number124728-81-0
Molecular FormulaC₂₅H₃₈F₂O
Molecular Weight392.56500 g/mol
IUPAC Name1-ethoxy-2,3-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
Synonymstrans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-pentyl-bicyclohexyl

The structure consists of a pentyl chain attached to one cyclohexane ring and a 4-ethoxy-2,3-difluorophenyl group attached to the other cyclohexane ring. The "trans,trans" designation refers to the stereochemical configuration of both cyclohexane rings, with substituents in the equatorial positions .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that make it suitable for application in liquid crystal technologies. These properties are influenced by its molecular structure, particularly the trans configuration and the presence of fluorine atoms.

Physical Properties

PropertyValue
Physical State at Room TemperatureSolid (white to almost white crystalline powder)
Melting Point125 °C
Boiling Point446.631 °C at 760 mmHg
Density1.015 g/cm³ at 20 °C
Flash Point233.214 °C
Vapor Pressure0.004 Pa at 25 °C
Water SolubilityLow (approximately 900 μg/L at 20 °C)
Log PApproximately 5.7 at 25 °C (estimated based on similar compounds)

The high melting point and low water solubility are characteristic of liquid crystal compounds and reflect the compound's molecular structure with a rigid bicyclohexyl core and extended aromatic structure .

Synthesis Methods

The synthesis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) typically involves multiple steps. Several methods have been developed for the synthesis of this compound and related derivatives.

Traditional Lithium Reagent Method

  • Requires anhydrous, anaerobic, low-temperature (below -50 °C) reaction conditions

  • Uses butyllithium, which is highly reactive and potentially dangerous

  • Demands strict operational conditions and significant equipment investment

Grignard Reagent Approach

An alternative approach involves:

  • Using o-difluorobenzene bromide as a starting material

  • Forming a Grignard reagent

  • Performing an addition reaction with substituted cyclohexanone to create the main framework

  • Subsequent transformations to yield the final product

This method offers several advantages:

  • Milder reaction conditions

  • Higher transformation efficiency

  • Improved safety profile

  • Reduced equipment investment

  • Easier industrialization potential

Example Synthesis Procedure

A typical synthesis procedure might involve:

  • Preparation of 2,3-difluoro-4-ethoxybromobenzene from 2,3-difluoroethoxybenzene using bromination with iron powder as a catalyst

  • Formation of the Grignard reagent from the bromobenzene derivative

  • Reaction with 4-pentylcyclohexanone to form an intermediate alcohol

  • Dehydration to form an olefin intermediate

  • Hydrogenation to produce the desired trans,trans configuration

  • Purification using crystallization or column chromatography

Applications in Liquid Crystal Technology

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) and related compounds are primarily used as components in liquid crystal displays (LCDs) and other electro-optical devices.

Use in Display Technologies

The compound serves as a dielectric material in liquid crystal displays, where its optical properties can be influenced by an applied voltage. It is particularly suitable for:

  • Twisted nematic (TN) cells

  • Super-twisted nematic (STN) cells

  • Super-birefringence effect (SBE) cells

  • Optical mode interference (OMI) cells

Key Performance Characteristics

When used in liquid crystal mixtures, the compound contributes to:

  • Low threshold potentials

  • Short response times

  • High contrast in display cells

  • Broad operating temperature range (typically -30°C to +80°C)

  • Stability in the nematic mesophase

Structural Features and Their Significance

The specific structural features of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) contribute significantly to its properties and applications.

Importance of the Trans Configuration

The trans,trans configuration is critical for:

  • Molecular rigidity and stability

  • Liquid crystalline properties

  • Optimal alignment in electric fields

  • Reduced steric hindrance compared to cis configurations

Research has shown that cis formamides are more hydrophobic than corresponding trans isomers, suggesting that the trans configuration in this compound likely contributes to specific molecular interactions and alignment properties .

Role of Fluorine Substitution

The 2,3-difluoro substitution pattern on the phenyl ring contributes to:

  • Enhanced dielectric anisotropy (Δε) - particularly negative dielectric anisotropy

  • Broadened nematic phase range

  • Improved solubility in liquid crystal mixtures

  • Modified viscosity properties compared to non-fluorinated analogs

A quantum chemical calculation study on related compounds with 2,3-difluorophenyl moieties suggested that the specific arrangement of the fluorine atoms is responsible for the large negative dielectric anisotropy value, which is a desirable property for certain display applications .

Comparative Analysis with Related Compounds

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) is part of a larger family of liquid crystal compounds. Comparing it with similar compounds provides insight into structure-property relationships.

Comparison with Propyl Analog

The propyl analog, (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) (CAS: 123560-48-5), differs only in the length of the alkyl chain:

PropertyPentyl DerivativePropyl Derivative
Molecular FormulaC₂₅H₃₈F₂OC₂₃H₃₄F₂O
Molecular Weight392.57 g/mol364.51 g/mol
Melting Point125 °C77-81 °C
Liquid Crystal Phase RangeBroaderNarrower

The longer pentyl chain in the target compound typically:

  • Lowers the melting point

  • Increases the temperature range of the mesophase

  • Modifies the viscosity properties

  • Affects the solubility in liquid crystal mixtures

Effect of Phenyl Substitution Patterns

Studies on related compounds have shown that the position of fluorine atoms on the phenyl ring significantly affects the properties:

  • 3,4-difluoro substitution typically provides excellent activity in certain applications, with maximum modulation of properties

  • 2,5-difluoro substitution tends to show reduced activity

  • 3,5-difluoro substitution often exhibits poor maximum modulation

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